Alpha-1A Adrenoceptor Subtype Selectivity: Ki Ratio Quantification
Buflomedil exhibits preferential binding affinity for the α1A-adrenoceptor subtype over the α1B subtype. In radioligand displacement studies using rat prostate (α1A-AR) and spleen (α1B-AR) tissues, the Ki values were 4.06 µM and 6.84 µM, respectively, yielding an affinity ratio of 1.68 [1]. This contrasts with non-selective alpha-blockers like phentolamine or selective α1A antagonists like tamsulosin, though direct Ki comparator data in the same assay are not available. The selectivity is inferred from the ratio of Ki values.
| Evidence Dimension | Alpha-1 adrenoceptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.06 µM (α1A-AR); Ki = 6.84 µM (α1B-AR) |
| Comparator Or Baseline | Ratio of affinity (α1A/α1B) = 1.68 |
| Quantified Difference | 1.68-fold higher affinity for α1A-AR over α1B-AR |
| Conditions | Radioligand binding assay; [3H]prazosin displacement; rat prostate (α1A) and spleen (α1B) membrane preparations |
Why This Matters
Subtype selectivity may influence the balance between vasodilatory efficacy and adverse effects on blood pressure regulation, a critical consideration for experimental design in vascular pharmacology.
- [1] Inhibitory effect of buflomedil on prostate α1A adrenoceptor in the Wistar rat. Infona. 2003. Ratio of affinity to α1A-AR and α1B-AR was 4.06/6.84. View Source
